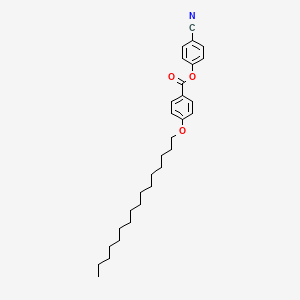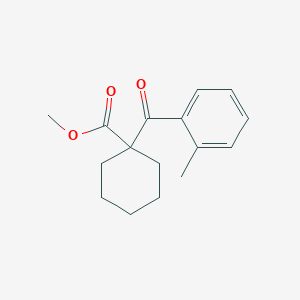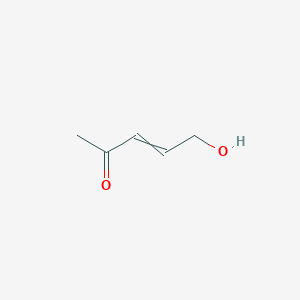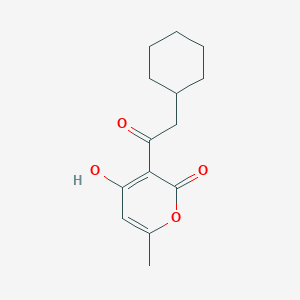![molecular formula C19H24O2Si B12562092 ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane CAS No. 143088-40-8](/img/structure/B12562092.png)
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) is an organosilicon compound characterized by the presence of a benzyloxyphenyl group attached to a prop-1-en-1-yl group, which is further linked to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) typically involves the reaction of 4-(benzyloxy)benzaldehyde with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction proceeds through a series of steps including the formation of an intermediate propargyl alcohol , which is then subjected to hydrosilylation to yield the final product. The reaction conditions often involve the use of palladium or platinum catalysts under an inert atmosphere to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of This compound) can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and flow rates. The use of high-throughput screening and process optimization techniques ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding or .
Reduction: Reduction reactions using or can convert the compound into or .
Substitution: The trimethylsilyl group can be substituted with other functional groups using or reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of or other substituted products.
Aplicaciones Científicas De Investigación
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): has a wide range of applications in scientific research:
Chemistry: Used as a in the synthesis of complex organic molecules and .
Biology: Investigated for its potential and use in .
Medicine: Explored for its and as a in the synthesis of .
Industry: Utilized in the production of and .
Mecanismo De Acción
The mechanism by which ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) exerts its effects involves the interaction of the benzyloxyphenyl group with specific molecular targets . The compound can undergo hydrolysis to release active intermediates that interact with biological pathways . The trimethylsilyl group enhances the lipophilicity and stability of the compound, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
- ({1-[4-(Methoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
- ({1-[4-(Ethoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
- ({1-[4-(Phenoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
Uniqueness
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): is unique due to the presence of the benzyloxy group , which imparts distinct chemical properties and reactivity . This compound exhibits enhanced stability and lipophilicity compared to its analogs, making it a valuable intermediate in organic synthesis and material science .
Propiedades
Número CAS |
143088-40-8 |
|---|---|
Fórmula molecular |
C19H24O2Si |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
trimethyl-[1-(4-phenylmethoxyphenyl)prop-1-enoxy]silane |
InChI |
InChI=1S/C19H24O2Si/c1-5-19(21-22(2,3)4)17-11-13-18(14-12-17)20-15-16-9-7-6-8-10-16/h5-14H,15H2,1-4H3 |
Clave InChI |
STHCBSVCWQJKMI-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


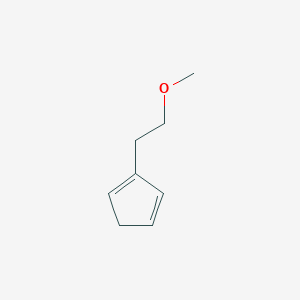
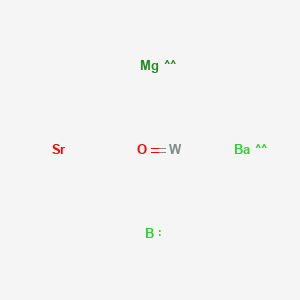
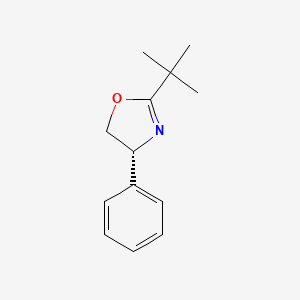
![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)
![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)
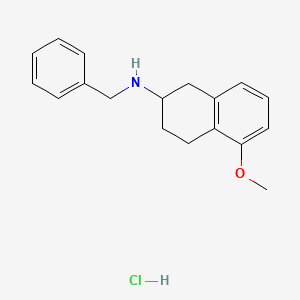
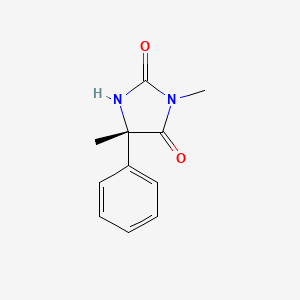
![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
